N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine
Description
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, along with a methylsulfonyl group attached to a cyclohexyl ring
Properties
IUPAC Name |
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c1-21(19,20)10-6-4-9(5-7-10)18-12-11(13(14,15)16)3-2-8-17-12/h2-3,8-10H,4-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNBHWCRVQLAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)NC2=C(C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the cyclohexyl ring separately, followed by the introduction of the trifluoromethyl and methylsulfonyl groups. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via Diels-Alder reactions.
Introduction of Trifluoromethyl Group: This step often involves radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical conditions.
Attachment of Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride (CH3SO2Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The methylsulfonyl group can act as a bioisostere for other functional groups, potentially altering the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)benzamide: Similar structure but with a benzamide group instead of a pyridine ring.
Uniqueness
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the trifluoromethyl and methylsulfonyl groups attached to both a pyridine and cyclohexyl ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
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